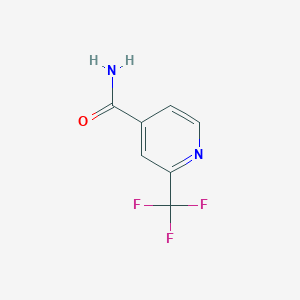

2-(Trifluoromethyl)isonicotinamide

Übersicht

Beschreibung

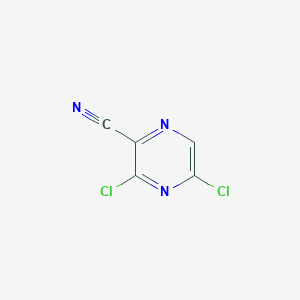

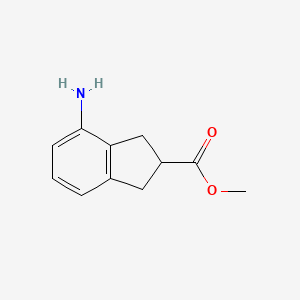

2-(Trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C7H5F3N2O . It is related to 2-(Trifluoromethyl)isonicotinonitrile, which has a molecular weight of 172.11 .

Synthesis Analysis

The synthesis of trifluoromethyl compounds has been a topic of interest in recent years . For instance, 2,2,2-Trifluoroacetaldehyde O - (aryl)oxime was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)isonicotinamide can be represented by the InChI code: 1S/C7H5F3N2O/c8-7(9,10)6-3-5(4-11)1-2-12-6/h1-3H .Chemical Reactions Analysis

Trifluoromethyl groups have been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Physical And Chemical Properties Analysis

2-(Trifluoromethyl)isonicotinamide is a liquid at room temperature . It has a molecular weight of 190.12 .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Crystallography

- 2-(Trifluoromethyl)isonicotinamide (TFMI) demonstrates potential in coordination chemistry, particularly in forming complexes with metals. For example, studies have shown its effectiveness in creating compounds with silver(I) ions, which result in three-dimensional interpenetrating nets linked by hydrogen bonds between adjacent TFMI ligands (Aakeröy, Beatty, & Helfrich, 1998). Additionally, TFMI has been used in the synthesis of copper(II) complexes, demonstrating its versatility as a supramolecular reagent (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).

Molecular Assembly and Supramolecular Chemistry

- TFMI is a key ligand in the formation of assemblies with dimetal building units. This involves a combination of coordinate bonds and intermolecular hydrogen-bond interactions, leading to the creation of polymeric networks with diverse structures depending on the ligands and metal precursors (Bera, Vo, Walton, & Dunbar, 2003).

Pharmaceutical Applications

- In the field of pharmaceuticals, TFMI has been studied for its role in the synthesis of complexes with potential antitumor properties. For instance, N-(2-nitroxyethyl)isonicotinamide, a derivative of TFMI, has been synthesized and used to create palladium and platinum complexes with potential as antitumor medicines (Fedorov et al., 2001).

Crystallography and Phase Transition Studies

- TFMI is involved in studies of phase transitions, such as the observed transition in isonicotinamide-malonic acid complexes. These studies contribute to a deeper understanding of molecular displacement and conformational transformations in crystal structures (Chia & Quah, 2018).

Co-crystal Formation and Solid-State Chemistry

- The formation of crystalline molecular complexes and co-crystals with TFMI is a significant area of research. Investigations into benzoic acid and TFMI complexes have highlighted the robust nature of certain hydrogen bonds, providing insights into the control of crystalline forms in multicomponent systems (Seaton, Parkin, Wilson, & Blagden, 2009).

Safety And Hazards

Zukünftige Richtungen

The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade, particularly in the pharmaceutical and agrochemical industries . This suggests that 2-(Trifluoromethyl)isonicotinamide and related compounds may have potential applications in these areas in the future.

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-3-4(6(11)13)1-2-12-5/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCLPIFLKCTDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)isonicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)

![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)

![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)